Bienvenue dans la boutique en ligne BenchChem!

2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one

Medicinal chemistry Late‑stage functionalisation Building block procurement

2‑Amino‑1‑[2‑(pyridin‑3‑yl)piperidin‑1‑yl]ethan‑1‑one (CAS 1541270‑14‑7) is a heterocyclic building block that combines a 2‑(pyridin‑3‑yl)piperidine core with a 2‑aminoacetyl side‑chain. With molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g mol⁻¹, the compound presents one primary amine and one tertiary amide functionality, making it a versatile intermediate for medicinal chemistry programmes targeting GPCRs, kinases and epigenetic enzymes.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 1541270-14-7
Cat. No. B1471899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
CAS1541270-14-7
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CN=CC=C2)C(=O)CN
InChIInChI=1S/C12H17N3O/c13-8-12(16)15-7-2-1-5-11(15)10-4-3-6-14-9-10/h3-4,6,9,11H,1-2,5,7-8,13H2
InChIKeyFYUYELFOBUNGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one (CAS 1541270‑14‑7): Core Scaffold for Piperidine‑Pyridine Drug Discovery


2‑Amino‑1‑[2‑(pyridin‑3‑yl)piperidin‑1‑yl]ethan‑1‑one (CAS 1541270‑14‑7) is a heterocyclic building block that combines a 2‑(pyridin‑3‑yl)piperidine core with a 2‑aminoacetyl side‑chain . With molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g mol⁻¹, the compound presents one primary amine and one tertiary amide functionality, making it a versatile intermediate for medicinal chemistry programmes targeting GPCRs, kinases and epigenetic enzymes [1]. Its core scaffold has delivered potent inhibitors, for instance an 11β‑HSD1 inhibitor (IC₅₀ = 2 nM) bearing the identical piperidine‑pyridine motif [1].

Why 2‑Amino‑1‑[2‑(pyridin‑3‑yl)piperidin‑1‑yl]ethan‑1‑one Cannot Be Replaced by a Generic Piperidine‑Pyridine Analog


Close structural analogs that lack the free primary amine – e.g. the acetyl, chloroacetyl or formyl derivatives – differ fundamentally in both synthetic utility and pharmacological properties . The primary amine enables selective derivatisation (amide bond formation, reductive amination, urea synthesis) without the competing side‑reactivity of the electrophilic chloroacetyl or formyl groups. Moreover, the H‑bond donor contributed by the NH₂ group alters physicochemical parameters such as log D, aqueous solubility and permeability, which directly impact lead‑optimisation decisions [1]. Procurement of the precise aminoacetyl analog therefore avoids costly downstream re‑synthesis when the free amine is required for late‑stage functionalisation or structure‑activity relationship exploration.

Head‑to‑Head Evidence: 2‑Amino‑1‑[2‑(pyridin‑3‑yl)piperidin‑1‑yl]ethan‑1‑one Versus Its Closest Structural Comparators


Free Primary Amine Differentiates from Acetyl and Formyl Analogs for Late‑Stage Derivatisation

The target compound possesses a free primary amine (R‑NH₂) on the ethanone side‑chain, whereas the closest commercial analogs carry a methyl ketone (1‑(2‑(pyridin‑3‑yl)piperidin‑1‑yl)ethan‑1‑one, CAS 62784‑16‑1) or a formyl group (2‑(pyridin‑3‑yl)piperidine‑1‑carbaldehyde, CAS 2591‑83‑5). The NH₂ group provides a reactive handle for amide coupling, reductive amination and urea formation that is absent in the acetyl and formyl series. The chloroacetyl analog (CAS 214958‑19‑7) carries an electrophilic centre that can undergo competing substitution, complicating selective transformations.

Medicinal chemistry Late‑stage functionalisation Building block procurement

Hydrogen‑Bond Donor Count Alters Physicochemical Profile Relative to De‑amino Analogs

The 2‑aminoacetyl substituent adds one H‑bond donor (HBD) compared to the acetyl analog (HBD = 0) and the formyl analog (HBD = 0). In standard drug‑likeness filters (e.g. Lipinski’s Rule of Five), increasing HBD count from 0 to 1 is known to reduce passive permeability by approximately 0.5‑1.0 log unit and may improve aqueous solubility, directly influencing oral bioavailability predictions[1].

Drug design Physicochemical properties Permeability

Core Scaffold Validated by Potent 11β‑HSD1 Inhibitor (IC₅₀ = 2 nM) Bearing Identical Piperidine‑Pyridine Motif

A larger amide derivative that retains the same 2‑(pyridin‑3‑yl)piperidin‑1‑yl carbonyl motif (BDBM32526) displayed an IC₅₀ of 2 nM against human 11β‑hydroxysteroid dehydrogenase type 1 in microsomal assays (HEK 293 overexpression system)[1]. This demonstrates that the core scaffold can support sub‑nanomolar potency when elaborated, whereas simpler analogs without the aminoacetyl linker (e.g. 2‑(pyridin‑3‑yl)piperidine itself, IC₅₀ not reported) serve primarily as non‑functional starting materials.

11β‑HSD1 Metabolic disease Structure‑activity relationship

Purity Specification Enables Consistent Structure‑Activity Relationship Studies

Supplier documentation indicates a typical purity of 95 % (HPLC) for 2‑amino‑1‑[2‑(pyridin‑3‑yl)piperidin‑1‑yl]ethan‑1‑one . In contrast, closely related building blocks such as 1‑(2‑(2‑aminopyridin‑3‑yl)piperidin‑1‑yl)ethanone are offered at 97 % purity but carry the amino group on the pyridine ring, altering the electronic environment and metabolic stability profile .

Quality control Reproducibility SAR studies

High‑Value Application Scenarios for 2‑Amino‑1‑[2‑(pyridin‑3‑yl)piperidin‑1‑yl]ethan‑1‑one


Late‑Stage Functionalisation for Targeted Protein Degraders (PROTACs)

The free primary amine allows direct conjugation to E3 ligase ligands (e.g. VHL or CRBN ligands) via amide bond formation, enabling rapid assembly of PROTAC candidates that retain the piperidine‑pyridine core for target protein binding . This late‑stage diversification is not possible with acetyl or formyl analogs.

Fragment‑Based Lead Discovery on the 11β‑HSD1 Pharmacophore

The scaffold is validated by a 2 nM 11β‑HSD1 inhibitor sharing the same core. Procurement of the aminoacetyl building block allows fragment growth or linking strategies to explore the enzyme’s active site, bypassing multi‑step synthesis of the central motif [1].

Parallel Library Synthesis for Kinase or GPCR Screening

The primary amine serves as a robust anchor point for amide or sulfonamide library production using standard solid‑phase or solution‑phase protocols. The 95 % purity specification ensures that library members are generated with reliable initial purity, reducing false‑positive screening hits .

Quote Request

Request a Quote for 2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.